molecular formula C17H15NO2 B2890863 1-(3-phenylpropyl)-1H-indole-2,3-dione CAS No. 404006-85-5

1-(3-phenylpropyl)-1H-indole-2,3-dione

Cat. No.: B2890863
CAS No.: 404006-85-5
M. Wt: 265.312
InChI Key: YDZPVQACTLRICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenylpropyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound features an indole core with a phenylpropyl substituent, making it a unique structure with potential for various chemical and biological applications.

Scientific Research Applications

1-(3-phenylpropyl)-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action would depend on the specific use of “1-(3-phenylpropyl)-1H-indole-2,3-dione”. For example, if it’s used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with “1-(3-phenylpropyl)-1H-indole-2,3-dione” would depend on its specific properties. As a general rule, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions for research on “1-(3-phenylpropyl)-1H-indole-2,3-dione” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenylpropyl)-1H-indole-2,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the phenylpropyl group . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-phenylpropyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-phenylpropyl)-1H-indole-2,3-dione is unique due to its indole core and phenylpropyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, which can be leveraged in different fields of research and industry .

Properties

IUPAC Name

1-(3-phenylpropyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-16-14-10-4-5-11-15(14)18(17(16)20)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZPVQACTLRICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200726
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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